



# Technical Support Center: Dextran Sulfate Sodium (DSS) Colitis Model

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Compound of Interest		
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Welcome to the technical support center for the Dextran Sulfate Sodium (DSS)-induced colitis model. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to variability and reproducibility in this widely used murine model of inflammatory bowel disease (IBD).

#### **Frequently Asked Questions (FAQs)**

Q1: Why am I seeing significant variability in disease severity between my experimental groups and even within the same group?

A1: Variability in the DSS colitis model is a common challenge and can stem from numerous factors.[1][2] Successful and reproducible induction of colitis depends on key parameters including the source, lot number, molecular weight, and concentration of DSS.[1] Animal-specific factors such as strain, source, age, sex, and body weight also play a critical role.[1] Furthermore, environmental conditions like the hygienic status of the vivarium can influence outcomes.[1]

Q2: The mortality rate in my DSS-treated group is much higher than expected. What could be the cause?

A2: High mortality often indicates that the DSS dose is too severe for the specific mouse strain or conditions. If you observe high mortality, it is recommended to use a decreased concentration of DSS.[1] Mouse strains have differential susceptibility to DSS; for example, C3H/HeJ and NOD/LtJ strains are highly susceptible, while NON/LtJ strains are quite resistant.







[3][4] It is crucial to titrate the DSS concentration for your specific strain and housing conditions to achieve consistent, sublethal colitis.

Q3: Conversely, my mice are not developing significant signs of colitis. What should I do?

A3: A lack of disease induction suggests the DSS challenge is insufficient. In this case, an increase in the DSS concentration should be considered.[1] Ensure the DSS molecular weight is optimal, as a range of 36-50 kDa is generally most effective for inducing colitis.[1][5] DSS with a very high molecular weight (e.g., 500 kDa) may not cause injury, while very low molecular weight DSS (e.g., 5 kDa) might only induce mild colitis.[1][6][7] Also, verify that the DSS is fully dissolved in the drinking water and that water bottles are functioning correctly.[1]

Q4: How do I choose the right mouse strain for my DSS experiment?

A4: The choice of mouse strain is critical as it significantly impacts disease susceptibility.[3][4] C57BL/6 and BALB/c mice are the most commonly used strains but differ in their response.[7] C57BL/6 mice may develop a more chronic form of colitis after DSS withdrawal, whereas BALB/c mice tend to recover.[7] Strains like C3H/HeJ are highly susceptible and develop severe inflammation.[3][4] Your choice should align with your experimental goals, whether it's studying acute inflammation, chronic disease, or mechanisms of mucosal healing.

Q5: Does the molecular weight (MW) of DSS really matter?

A5: Yes, the molecular weight of DSS is a critical factor.[6][7] The most severe colitis, closely resembling human ulcerative colitis, is typically induced using DSS with a MW of 40-50 kDa.[1] [8] This size is believed to effectively penetrate the mucosal barrier.[5][8] Higher MW DSS (500 kDa) may fail to cross the mucosal membrane, resulting in no injury, while lower MW DSS (5 kDa) tends to cause milder colitis, often localized to the cecum and upper colon.[6][7][9]

#### **Troubleshooting Guide**

### Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
Inconsistent Disease Activity Index (DAI) Scores	<ol> <li>Subjectivity in scoring (stool consistency, bleeding).[10] 2.</li> <li>Variation in DSS consumption.</li> <li>Animal stress from handling.</li> </ol>	1. Standardize scoring criteria within the lab. Use a consistent scoring system (see Protocol section). Have two blinded observers score animals if possible. 2. Measure water consumption daily to ensure consistent DSS intake per cage.[11] 3. Handle mice minimally and consistently across all groups.
High Variability in Histological Scores	1. Improper tissue collection or processing. 2. Analysis of limited or non-standardized colon regions.[12][13] 3. Inconsistent orientation of tissue during embedding ("Swiss roll" technique is recommended).[12]	1. Ensure the colon is flushed gently and fixed promptly in 10% neutral buffered formalin. 2. Score multiple, clearly defined sections of the colon (e.g., proximal, middle, distal, rectum) or the entire colon longitudinally.[12][13] 3. Use the "Swiss roll" method for paraffin embedding to allow for analysis of the entire colon length in one section.[12]
Unexpected Results with a New Batch of DSS	1. Lot-to-lot variability from the manufacturer.[1] 2. Differences in molecular weight distribution even if the average MW is the same.	1. Always note the lot number of the DSS used. 2. When starting with a new lot, it is highly recommended to perform a small pilot study to confirm the optimal concentration for your specific mouse strain and conditions.
Male vs. Female Mice Responding Differently	<ol> <li>Sex-based differences in susceptibility have been reported.[14] 2. Some studies</li> </ol>	1. Use mice of a single sex for each experiment. 2. If both sexes must be used, ensure



indicate a greater susceptibility in males for colonic lesions.[3]

groups are balanced and analyze the data separately for each sex.

#### **Data Summary Tables**

Table 1: Influence of DSS Molecular Weight on Colitis Severity

DSS Molecular Weight	Typical Outcome	Reference(s)
5 kDa	Milder colitis, often patchy and located in the cecum/proximal colon.	[1][6][7]
36-50 kDa	Most severe and reproducible colitis, closely mimics human UC.	[1][5][7][8]
500 kDa	Generally does not induce colitis; fails to penetrate the mucosal barrier.	[1][6][7][9]

Table 2: Relative Susceptibility of Common Mouse Strains to DSS-Induced Colitis



Mouse Strain	Susceptibility Level	Key Characteristics	Reference(s)
C3H/HeJ, C3H/HeJBir	High	Develop severe inflammation in both cecum and colon.	[3][4]
NOD/LtJ	High	Autoimmune-prone strain, shows high susceptibility.	[3][4]
C57BL/6	Moderate to High	Widely used; can develop chronic inflammation post- DSS.	[7][15]
BALB/c	Moderate	Tends to develop acute colitis but may recover after DSS withdrawal.	[7]
129/SvPas, DBA/2J	Low to Moderate	Less susceptible compared to C3H/HeJ and C57BL/6 strains.	[3][7]
NON/LtJ	Resistant	Shows significant resistance to DSS-induced lesions.	[3][4]

## **Experimental Protocols & Methodologies Protocol for Induction of Acute DSS Colitis**

This protocol describes the induction of acute colitis in mice via administration of DSS in drinking water.[1][11]

- Animal Acclimatization: House mice (e.g., 6-8 week old C57BL/6) under standard conditions for at least one week to acclimate.[16]
- DSS Preparation: Prepare a fresh solution of DSS (MW 36-50 kDa) in autoclaved drinking water at the desired concentration (e.g., 2.0-3.5% w/v).[1][11][16] Ensure the DSS powder is



completely dissolved using a magnetic stir bar.[1]

- DSS Administration: Replace the regular drinking water with the DSS solution. For an acute model, this is typically done for 5-7 consecutive days.[1][11][17] Control mice should receive autoclaved drinking water without DSS.[11]
- Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence
  of blood in the stool to calculate the Disease Activity Index (DAI).[11][16] Also, measure the
  volume of DSS solution consumed per cage.[11]
- Endpoint and Tissue Collection: At the end of the treatment period (e.g., day 7), euthanize the mice. Collect the entire colon from the cecum to the anus. Measure its length as an indicator of inflammation (shortening is a sign of colitis).[11]
- Sample Processing: Flush the colon gently with cold PBS. A section can be taken for myeloperoxidase (MPO) assay or cytokine analysis, while the remainder should be fixed in 10% neutral buffered formalin for histological analysis.[11][12]

#### **Disease Activity Index (DAI) Scoring**

The DAI is a combined score of weight loss, stool consistency, and rectal bleeding, and is used to monitor disease progression.[10][11]

Score	Weight Loss (%)	Stool Consistency	Bleeding
0	No loss or gain	Normal, well-formed pellets	No blood (negative Hemoccult)
1	1-5%	Hemoccult positive	
2	5-10%	Loose stools	Visible blood on pellets
3	10-20%		
4	>20%	Watery diarrhea	Gross rectal bleeding

Note: Different scoring systems exist.[11][18][19] The key is to use a single, consistent system throughout your experiment. The final DAI is often calculated as the sum of the three scores.



[11]

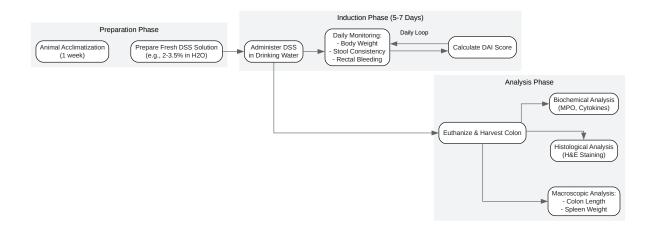
#### **Histological Scoring of Colitis**

Histological assessment provides a quantitative measure of intestinal inflammation and damage. A blinded evaluation is critical.

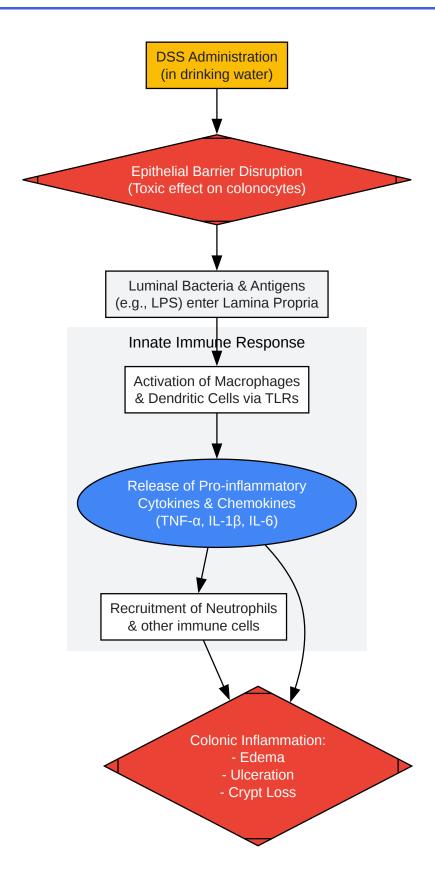
- Tissue Preparation: Process formalin-fixed colons, embed in paraffin, section at 5 μm, and stain with Hematoxylin and Eosin (H&E).[12]
- Scoring System: A common scoring system evaluates inflammation severity and extent, and crypt damage.[1]
  - Inflammation Severity: (0) None; (1) Mild; (2) Moderate; (3) Severe.
  - o Inflammation Extent: (0) None; (1) Mucosa; (2) Mucosa and Submucosa; (3) Transmural.
  - Crypt Damage: (0) Intact crypts; (1) Loss of basal 1/3; (2) Loss of basal 2/3; (3) Entire crypt loss; (4) Epithelial integrity loss (erosion/ulceration).
  - Percent Involvement: Multiply the sum of the scores by the percentage of tissue area affected (1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%).

#### **Visualizations: Workflows and Pathways**

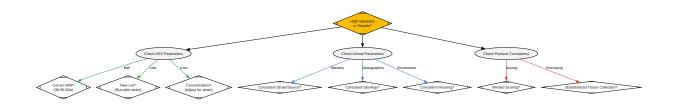












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